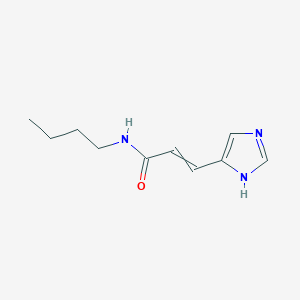![molecular formula C13H13NS B14373102 1-Ethenyl-2-[4-(methylsulfanyl)phenyl]-1H-pyrrole CAS No. 91020-51-8](/img/structure/B14373102.png)
1-Ethenyl-2-[4-(methylsulfanyl)phenyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-2-[4-(methylsulfanyl)phenyl]-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with an ethenyl group and a 4-(methylsulfanyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-2-[4-(methylsulfanyl)phenyl]-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with an aryl halide in the presence of a palladium catalyst.
Attachment of the 4-(Methylsulfanyl)phenyl Group: This step can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of the 4-(methylsulfanyl)phenyl group reacts with the pyrrole ring in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-2-[4-(methylsulfanyl)phenyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted pyrrole.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-Ethenyl-2-[4-(methylsulfanyl)phenyl]-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 1-Ethenyl-2-[4-(methylsulfanyl)phenyl]-1H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
1-Ethenyl-2-[4-(methylsulfonyl)phenyl]-1H-pyrrole: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-Ethenyl-1H-pyrrole: Lacks the phenyl substitution.
4-(Methylsulfanyl)phenyl-1H-pyrrole: Lacks the ethenyl substitution.
Uniqueness: 1-Ethenyl-2-[4-(methylsulfanyl)phenyl]-1H-pyrrole is unique due to the combination of its ethenyl and 4-(methylsulfanyl)phenyl substituents, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
91020-51-8 |
|---|---|
Molecular Formula |
C13H13NS |
Molecular Weight |
215.32 g/mol |
IUPAC Name |
1-ethenyl-2-(4-methylsulfanylphenyl)pyrrole |
InChI |
InChI=1S/C13H13NS/c1-3-14-10-4-5-13(14)11-6-8-12(15-2)9-7-11/h3-10H,1H2,2H3 |
InChI Key |
YPIACHMUFLPQLC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=CN2C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate](/img/structure/B14373024.png)
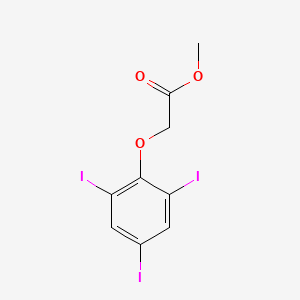

![N-[1-(4-Cyanophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14373032.png)
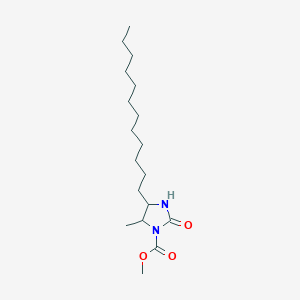
![4-[4-(Methylsulfanyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14373036.png)
![4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine](/img/structure/B14373057.png)
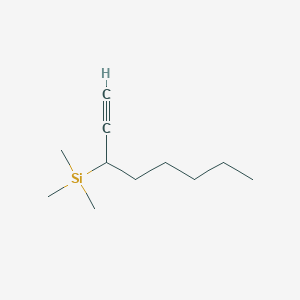
![2,2'-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol)](/img/structure/B14373071.png)
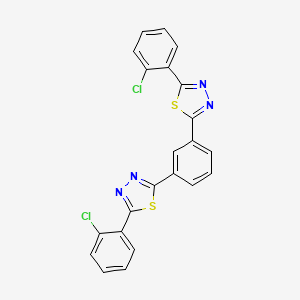
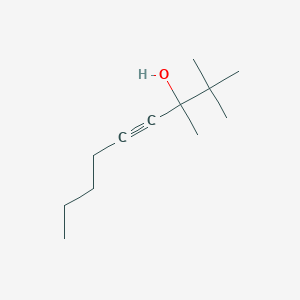
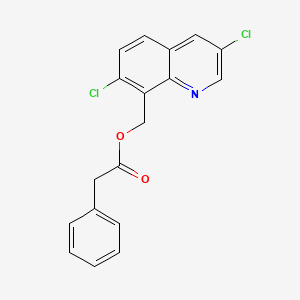
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-5-fluoro-2-methoxybenzamide](/img/structure/B14373104.png)
